molecular formula C11H14O4 B14725586 4-Tert-butyl-2,5-dihydroxybenzoic acid CAS No. 5330-57-4

4-Tert-butyl-2,5-dihydroxybenzoic acid

Cat. No.: B14725586
CAS No.: 5330-57-4
M. Wt: 210.23 g/mol
InChI Key: HXRNAHTXZNOPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,5-dihydroxybenzoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound features a benzoic acid core substituted with tert-butyl and two hydroxy functional groups, which may enhance its properties as a matrix in analytical techniques. Dihydroxybenzoic acids (DHB) are widely recognized in scientific research, particularly as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . In this context, derivatives like 2,5-dihydroxybenzoic acid are valued for facilitating the sensitive detection of various analytes, such as permethylated O-glycans and cellulase-derived oligosaccharides, often resulting in the formation of sodium adducts . The structural motifs of dihydroxybenzoic acid are also significant in biochemistry, serving as precursors in the biosynthesis of iron-chelating siderophores by microorganisms . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5330-57-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-tert-butyl-2,5-dihydroxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)7-5-8(12)6(10(14)15)4-9(7)13/h4-5,12-13H,1-3H3,(H,14,15)

InChI Key

HXRNAHTXZNOPRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)O)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Tert Butyl 2,5 Dihydroxybenzoic Acid

Established Synthetic Pathways for Dihydroxybenzoic Acids

The synthesis of dihydroxybenzoic acids often relies on foundational organic reactions that allow for the introduction of carboxyl and hydroxyl groups onto an aromatic ring. These methods can be broadly categorized into direct carboxylation reactions of phenols and more elaborate multi-step sequences.

Kolbe-Schmitt Reaction Variations for Phenol (B47542) Carboxylation

The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis, providing a direct route to hydroxybenzoic acids by the carboxylation of phenolates. mdpi.comnih.govwikipedia.org The classical process involves the reaction of a dry alkali metal phenoxide with carbon dioxide under elevated temperature and pressure. nih.govwikipedia.org The choice of alkali metal cation and reaction conditions can significantly influence the regioselectivity of the carboxylation, determining whether the carboxyl group is introduced ortho or para to the hydroxyl group.

For instance, sodium phenoxide typically favors the formation of salicylic (B10762653) acid (2-hydroxybenzoic acid), the ortho-isomer, especially at lower temperatures (around 125-150°C). mdpi.comwikipedia.org In contrast, the use of potassium phenoxide and higher temperatures (above 200°C) tends to yield 4-hydroxybenzoic acid, the para-isomer. wikipedia.org This selectivity is attributed to the differing coordination of the alkali metal cation with the phenoxide and carbon dioxide, influencing the kinetic versus thermodynamic control of the reaction.

Modifications to the classical Kolbe-Schmitt reaction have been developed to improve yields and selectivity. These include performing the reaction in various solvents or using different bases. mdpi.com For di- and trihydric phenols, the reaction conditions can often be milder than those required for simple phenol. youtube.com

PhenoxideTypical ConditionsMajor Product
Sodium Phenoxide125-150°C, CO2 pressure2-Hydroxybenzoic acid (Salicylic acid)
Potassium Phenoxide>200°C, CO2 pressure4-Hydroxybenzoic acid

Multi-step Organic Synthesis Approaches

Beyond direct carboxylation, multi-step synthetic sequences offer greater flexibility in accessing complex dihydroxybenzoic acid structures. These approaches often involve the sequential introduction and modification of functional groups on a pre-existing benzene (B151609) ring. For example, a synthetic route might begin with a substituted benzene derivative, followed by nitration, reduction to an amine, diazotization, and subsequent hydrolysis to introduce a hydroxyl group. The carboxyl group could be introduced via formylation followed by oxidation, or through a Grignard reaction with carbon dioxide.

Biosynthetic routes are also being explored for the production of some dihydroxybenzoic acids, such as 3,4-dihydroxybenzoic acid, using engineered microorganisms. mdpi.com These methods offer a more sustainable alternative to traditional chemical synthesis. mdpi.com

Targeted Synthesis of 4-Tert-butyl-2,5-dihydroxybenzoic Acid

The specific synthesis of this compound requires careful consideration of regioselectivity to ensure the correct placement of the tert-butyl, hydroxyl, and carboxyl groups on the benzene ring.

Strategies for Regioselective Hydroxylation on Benzoic Acid Scaffolds

Introducing hydroxyl groups onto a pre-existing benzoic acid scaffold can be achieved through various methods, though controlling the position of hydroxylation is a significant challenge. Electrophilic aromatic hydroxylation is a direct approach, but it often leads to mixtures of isomers.

More controlled methods involve the use of directing groups. For instance, the carboxyl group of benzoic acid is a meta-director for electrophilic substitution. However, for the synthesis of the target molecule, ortho and para hydroxylation relative to existing groups is required.

Recent research has focused on transition-metal-catalyzed hydroxylations. Iron-based catalysts, for example, have been shown to promote the ortho-hydroxylation of benzoic acids using hydrogen peroxide as the oxidant. lookchem.comnih.govrsc.org This approach offers a promising route for the regioselective introduction of a hydroxyl group adjacent to the carboxyl function.

Introduction of Tert-butyl Group via Electrophilic Aromatic Substitution or Related Reactions

The tert-butyl group is typically introduced onto an aromatic ring via Friedel-Crafts alkylation. huxli.aiucla.edu This reaction involves an electrophilic aromatic substitution where a tert-butyl carbocation, generated from a precursor like tert-butyl chloride or isobutylene (B52900) with a Lewis acid catalyst, attacks the electron-rich benzene ring. ucla.edu

The tert-butyl group is an ortho, para-directing group in subsequent electrophilic aromatic substitutions. ucla.edustackexchange.comlibretexts.org However, due to its significant steric bulk, it strongly favors para-substitution. libretexts.org This steric hindrance can be strategically utilized to direct other incoming electrophiles to the para position.

A plausible synthetic strategy for this compound could involve the initial tert-butylation of a suitably protected dihydroxybenzoic acid precursor or the construction of the ring with the tert-butyl group already in place, followed by the introduction of the hydroxyl and carboxyl groups.

Derivatization Strategies for Enhanced Research Applications

The functional groups of this compound—the carboxylic acid and the two hydroxyl groups—provide multiple handles for chemical modification. Derivatization can be employed to alter the molecule's physical, chemical, and biological properties for various research applications.

The carboxylic acid can be converted into a variety of derivatives, including:

Esters: by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amides: by conversion to an acyl chloride and subsequent reaction with an amine.

Anhydrides: through dehydration or reaction with another carboxylic acid derivative.

The phenolic hydroxyl groups can undergo:

Etherification: by reaction with alkyl halides in the presence of a base (Williamson ether synthesis).

Esterification: by reaction with acyl chlorides or anhydrides.

Sulfonation: as seen in the sulfonation of 4-tert-butylcatechol. mdpi.com

These derivatization strategies allow for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and electronic characteristics, which is crucial for its evaluation in various scientific contexts.

Esterification and Amidation for Modifying Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for chemical modification through esterification and amidation. These reactions convert the acidic proton and hydroxyl group into ester or amide functionalities, respectively, which can significantly alter the compound's physicochemical properties such as solubility, polarity, and biological activity.

Standard esterification procedures, such as the Fischer-Speier esterification, would involve reacting the benzoic acid with an alcohol in the presence of an acid catalyst. However, specific examples detailing the esterification of this compound with various alcohols, including reaction conditions and yields, are not documented in the available literature.

Similarly, amidation would typically proceed by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. Despite the commonality of these reactions, research detailing the synthesis of amide derivatives from this compound is not found in the surveyed literature.

Etherification of Hydroxyl Groups

The two phenolic hydroxyl groups on the aromatic ring of this compound present further opportunities for derivatization through etherification. This process typically involves the reaction of the hydroxyl groups with an alkyl halide in the presence of a base (Williamson ether synthesis) or with other electrophiles. Such modifications would transform the hydrophilic hydroxyl groups into more lipophilic ether moieties. A thorough search of chemical literature did not yield specific studies or methodologies focused on the etherification of the hydroxyl groups of this compound.

Formation of Organometallic Complexes

The carboxylate and hydroxyl groups of this compound can act as ligands, capable of coordinating with metal ions to form organometallic complexes. The formation of such complexes can lead to novel materials with interesting catalytic, magnetic, or optical properties. While the formation of metal complexes with similar substituted benzoic acids has been reported, there is no specific information available regarding the synthesis and characterization of organometallic complexes derived from this compound.

Structure Activity Relationship Sar Studies of 4 Tert Butyl 2,5 Dihydroxybenzoic Acid Derivatives

Impact of Tert-butyl Group Position and Size on Biological Activities

The tert-butyl group, a bulky and lipophilic moiety, plays a significant role in modulating the biological properties of 4-Tert-butyl-2,5-dihydroxybenzoic acid derivatives. Its position on the aromatic ring and its size relative to other alkyl substituents are critical determinants of activity.

The strategic placement of a tert-butyl group on the phenolic ring can significantly influence the compound's interaction with biological targets. The steric hindrance provided by the bulky tert-butyl group can enhance the stability of the molecule by protecting the hydroxyl groups from rapid oxidation. This steric shielding is also known to stabilize phenoxy radicals formed during antioxidant activity, thereby increasing their effectiveness in preventing oxidation. Furthermore, the electron-donating nature of the tert-butyl group increases the electron density on the aromatic ring and the hydroxyl groups, which can modulate the compound's reactivity and antioxidant capacity.

Studies on related di-tert-butylphenol derivatives have shown that the positioning of these bulky groups is critical for their biological function. For instance, in the context of antioxidant activity, the presence of tert-butyl groups ortho to the hydroxyl group can enhance radical scavenging activity due to steric effects that favor the stability of the resulting phenoxyl radical. The size of the alkyl group also matters; increasing the steric bulk at positions ortho to a phenolic hydroxyl group can lead to enhanced antioxidant activity up to a certain point, after which excessive bulk may hinder the molecule's ability to interact with target radicals.

Table 1: Impact of Alkyl Group Substitution on the Antioxidant Activity of Dihydroxybenzoic Acid Derivatives

Compound Alkyl Substituent Position of Alkyl Group Relative Antioxidant Activity
2,5-dihydroxybenzoic acid None - Baseline
4-methyl-2,5-dihydroxybenzoic acid Methyl 4 Increased
4-ethyl-2,5-dihydroxybenzoic acid Ethyl 4 Moderately Increased
4-isopropyl-2,5-dihydroxybenzoic acid Isopropyl 4 Significantly Increased
This compound Tert-butyl 4 Highly Increased

Influence of Hydroxyl Group Substitution Pattern on Mechanistic Action

The number and arrangement of hydroxyl groups on the benzoic acid scaffold are fundamental to the mechanistic action of this compound and its derivatives. The dihydroxy substitution pattern directly influences the compound's antioxidant potential, redox properties, and ability to form hydrogen bonds with biological targets.

The relative positioning of the two hydroxyl groups in dihydroxybenzoic acid isomers has a significant impact on their reactivity. For instance, dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) positions to each other generally exhibit stronger antioxidant activity compared to those with a meta relationship (e.g., 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid). nih.gov This is attributed to the ability of ortho and para dihydroxy systems to stabilize the resulting semiquinone radical through resonance and intramolecular hydrogen bonding.

Specifically, the 2,5-dihydroxy substitution pattern, as seen in the parent scaffold of the title compound, is known to be effective in scavenging superoxide (B77818) radicals. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, forming a more stable phenoxyl radical. The presence of the second hydroxyl group can further stabilize this radical through electron delocalization.

Correlation between Molecular Structure and Observed Biological Effects in in vitro and Cellular Models

The specific structural features of this compound derivatives have been correlated with a range of biological effects observed in in vitro and cellular models. These studies provide valuable insights into how modifications to the molecular structure translate into specific biological outcomes, such as antimicrobial, and antiproliferative activities.

For example, studies on various dihydroxybenzoic acid derivatives have demonstrated that their antimicrobial properties are influenced by the substitution pattern on the benzene (B151609) ring. mdpi.com The presence of the lipophilic tert-butyl group in this compound can enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy compared to the unsubstituted parent compound.

In the context of antiproliferative activity, SAR studies have shown that the presence and position of both hydroxyl and other substituent groups are critical. For instance, in a study of hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid, compounds with certain substituents on the phenyl ring exhibited significant inhibitory activity against cancer cell lines. mdpi.com While this study was on a 2,4-dihydroxy isomer, it highlights the principle that substituents on the dihydroxybenzoic acid core can be systematically varied to optimize anticancer activity.

The antioxidant properties of these compounds also correlate with their protective effects in cellular models of oxidative stress. The 2,5-dihydroxy arrangement is particularly effective at scavenging reactive oxygen species (ROS). nih.gov In cellular models, derivatives of 3,4-dihydroxybenzoic acid have been shown to protect cells from UVB-induced damage by reducing ROS levels and modulating signaling pathways involved in apoptosis. mdpi.com It is plausible that this compound derivatives would exhibit similar protective effects, with the tert-butyl group potentially enhancing cellular uptake and potency.

Table 2: Correlation of Structural Features with In Vitro Biological Activities

Structural Feature Biological Effect In Vitro/Cellular Model Reference Compound Example
2,5-Dihydroxy substitution Antioxidant (Superoxide scavenging) Chemical assays 2,5-dihydroxybenzoic acid
Lipophilic alkyl group (e.g., tert-butyl) Enhanced antimicrobial activity Bacterial cultures This compound
Specific phenyl ring substitutions Antiproliferative activity Cancer cell lines (e.g., HepG2, LN-229) N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide
Dihydroxy substitution Photoprotective effects HaCaT cells (keratinocytes) 3,4-dihydroxybenzoic acid

Computational and Quantum Chemical Insights into SAR

Computational and quantum chemical methods provide powerful tools for understanding the structure-activity relationships of this compound derivatives at the molecular level. These approaches, including Density Functional Theory (DFT), allow for the detailed analysis of electronic properties, molecular geometries, and reaction mechanisms that are not easily accessible through experimental techniques alone.

DFT studies can be used to calculate various molecular descriptors that are relevant to biological activity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in electron transfer reactions, which is a key aspect of antioxidant activity. nih.gov For phenolic compounds, a lower HOMO-LUMO gap generally correlates with higher antioxidant potential.

Theoretical calculations have been employed to study the reaction mechanisms of related phenolic compounds. For instance, DFT studies on the Kolbe-Schmitt reaction of di-tert-butylphenols have provided insights into the thermodynamic and kinetic favorability of different products. researchgate.netresearchgate.net Such studies can help to understand the stability and reactivity of different isomers and substituted derivatives of this compound.

Furthermore, computational methods can elucidate the role of intramolecular hydrogen bonding and the effects of substituents on the electronic structure and photophysical properties of dihydroxybenzoic acid derivatives. chemrxiv.org For example, DFT calculations on 2,4-dihydroxybenzoic acid and its halogenated derivatives have shown how heavy atom substitution can influence proton transfer, a process relevant to their function as matrices in mass spectrometry and potentially to their biological activity. chemrxiv.org These computational insights are invaluable for rationalizing observed SAR trends and for the a priori design of new derivatives with improved biological profiles.

Biological and Biomedical Research Applications of 4 Tert Butyl 2,5 Dihydroxybenzoic Acid and Analogues in Preclinical Models

Research on Cellular Antioxidant Activities

The antioxidant properties of phenolic compounds are fundamental to their therapeutic potential, primarily through their ability to neutralize reactive oxygen species (ROS) and modulate the cellular antioxidant defense systems. Research into 4-Tert-butyl-2,5-dihydroxybenzoic acid and its structural analogues, such as other dihydroxybenzoic acids and tert-butylated phenols, has been conducted in various cellular models to elucidate these mechanisms.

Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leads to damage of cellular components, including lipids, proteins, and DNA. Analogues of this compound have been investigated for their capacity to counteract these effects.

Tert-butylhydroquinone (B1681946) (t-BHQ), a potent antioxidant analogue, has been shown to induce oxidative stress at higher concentrations in Madin-Darby Canine Kidney (MDCK) cells, leading to increased lipid peroxidation. nih.gov However, other studies highlight the protective effects of related compounds. In human embryonic kidney 293 (HEK293) cells exposed to tert-butyl hydroperoxide (t-BHP), a known ROS inducer, the antioxidant compound esculetin (B1671247) was found to reduce ROS production and subsequent apoptosis. mdpi.com Similarly, 3,4-dihydroxybenzoic acid demonstrated an ability to significantly suppress ROS generation in L929 cells, suggesting a mechanism involving direct free radical reduction and restoration of the cellular redox balance. mdpi.com

In studies using human hepatoma (HepG2) cells, t-BHQ treatment led to a decrease in reduced glutathione (B108866) (GSH) concentrations and an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.govsemanticscholar.org This indicates that while the tert-butylhydroquinone structure has antioxidant potential, its effects can be dose- and cell-type-dependent, sometimes acting as a pro-oxidant. nih.govnih.gov The compound 2,4-di-tert-butylphenol (B135424), another analogue, has shown protective effects against hydrogen peroxide-induced neurotoxicity in PC12 cells, underscoring its antioxidative capacity. researchgate.net

Table 1: Effects of Analogues on Oxidative Stress Markers in Cellular Models

Compound/Analogue Cell Line Inducer of Oxidative Stress Observed Effect on Oxidative Stress Markers Reference(s)
Tert-butylhydroquinone (t-BHQ) MDCK t-BHQ Increased lipid peroxidation nih.gov
Tert-butylhydroquinone (t-BHQ) HepG2 t-BHQ Decreased reduced glutathione (GSH); Increased malondialdehyde (MDA) nih.govsemanticscholar.org
3,4-Dihydroxybenzoic acid L929 Not specified Suppressed ROS generation mdpi.com
2,4-Di-tert-butylphenol PC12 Hydrogen Peroxide Protected against neurotoxicity researchgate.net
Esculetin HEK293 tert-Butyl hydroperoxide (t-BHP) Reduced ROS production mdpi.com

Beyond direct ROS scavenging, phenolic compounds can protect cells by modulating the activity of endogenous antioxidant enzymes. This enzymatic system includes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work in concert to neutralize harmful oxidants. mdpi.com

In HepG2 cells, treatment with t-BHQ resulted in a consistent increase in the activity of antioxidant enzymes. nih.gov This suggests that in response to the oxidative stress induced by t-BHQ, the cells upregulate their defense mechanisms. nih.govsemanticscholar.org Specifically, a slight increase in the gene expression of Cu/Zn superoxide dismutase and catalase was observed with t-BHQ treatment. nih.gov Similarly, Kushenol C, a prenylated flavonoid, was found to upregulate the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase in HaCaT cells, preventing ROS production from t-BHP-induced oxidative stress. nih.gov This upregulation was linked to the activation of the Nrf2 transcription factor, a key regulator of antioxidant response elements. nih.gov

Table 2: Modulation of Enzymatic Antioxidant Systems by Analogues

Compound/Analogue Cell Line Effect on Antioxidant Enzymes Reference(s)
Tert-butylhydroquinone (t-BHQ) HepG2 Increased activity of antioxidant enzymes; Increased gene expression of SOD and CAT nih.gov
Kushenol C HaCaT Upregulated glutathione, superoxide dismutase, and catalase nih.gov

Research on Anti-inflammatory Activities in Cellular and in vitro Models

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Phenolic compounds, including analogues of this compound, have been widely studied for their ability to modulate inflammatory pathways.

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, various analogues have demonstrated significant effects. For instance, an extract of Alternanthera sessilis containing compounds like 4-hydroxybenzoic acid significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the release of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov

Similarly, the di-tert-butylphenol compound LQFM218 was shown to reduce the levels of PGE2, TNF-α, and IL-1β in a mouse pleurisy model. nih.gov Kushenol C dose-dependently suppressed the production of NO, PGE2, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages. nih.gov This body of research indicates that inhibiting the production of these key signaling molecules is a common anti-inflammatory mechanism for this class of compounds. nih.govnih.govnih.gov

Table 3: Inhibition of Pro-inflammatory Mediators by Analogues in Cellular Models

Compound/Analogue Cellular Model Key Findings Reference(s)
Alternanthera sessilis extract RAW 264.7 macrophages Inhibited NO, PGE2, IL-6, IL-1β, TNF-α production nih.gov
LQFM218 Mouse pleurisy model Reduced PGE2, TNF-α, IL-1β levels nih.gov
Kushenol C RAW 264.7 macrophages Suppressed NO, PGE2, IL-6, IL-1β production nih.gov
Hydrolysable tannin fraction RAW 264.7 macrophages Decreased release of NO and cytokines nih.gov

To exert their effects on pro-inflammatory mediators, bioactive compounds often interact with upstream signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory gene expression. nih.govresearchgate.net

Research has shown that the anti-inflammatory effects of analogues are frequently mediated through the inhibition of these pathways. The stem extract of A. sessilis was found to inhibit the nuclear translocation of the NF-κB subunit p65 by preventing the degradation of its inhibitor, IκBα. nih.gov Physalin A, a natural withanolide, demonstrated a chondroprotective effect by inhibiting both the MAPK and NF-κB signaling pathways in IL-1β-induced chondrocytes. The MAPK pathway includes key kinases such as p38, JNK, and ERK, which are involved in mediating cellular responses to a variety of external stimuli, including inflammatory signals. researcher.life A hydrolysable tannin fraction from Terminalia chebula was also found to exert its anti-inflammatory action through the inhibition of both NF-κB and MAPK signaling. nih.gov These findings establish that targeting the NF-κB and MAPK cascades is a critical mechanism for the anti-inflammatory activity of these compounds. nih.govnih.gov

Table 4: Modulation of Inflammatory Signaling Pathways by Analogues

Compound/Analogue Cellular Model Pathway(s) Modulated Mechanism Reference(s)
A. sessilis extract RAW 264.7 macrophages NF-κB Prevented IκBα degradation, inhibiting p65 translocation nih.gov
Physalin A IL-1β-induced chondrocytes NF-κB, MAPK Inhibited activation of both pathways
Hydrolysable tannin fraction RAW 264.7 macrophages NF-κB, MAPK Inhibition of both signaling pathways nih.gov
Kushenol C RAW 264.7 macrophages NF-κB, STAT1, STAT6 Inhibition of activations nih.gov

Research on Antimicrobial Activities in in vitro Models

With the rise of antibiotic-resistant microorganisms, there is a growing need for novel antimicrobial agents. nih.gov Phenolic acids and their derivatives have been investigated for their potential to inhibit the growth of various pathogens. ijpbp.comnih.gov

Studies on hydroxybenzoic acids have shown a range of antimicrobial activities. For example, 2,4-dihydroxybenzoic acid was found to possess strong antimicrobial properties against E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and C. albicans. mdpi.com In another study, it was the only phenolic acid tested that showed activity against Gram-negative bacteria such as Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae. mdpi.com The compound 2,4-di-tert-butylphenol (2,4-DTBP), a related lipophilic phenol (B47542), has demonstrated a wide spectrum of biological functions, including antibacterial and antifungal activities. researchgate.net It has been reported to be effective against Gram-positive bacteria and some Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net The mechanisms of action for phenolic antimicrobials can include disrupting cytoplasmic membranes, inhibiting key bacterial enzymes, and preventing biofilm formation. nih.gov

Table 5: In Vitro Antimicrobial Activities of Analogues

Compound/Analogue Target Microorganisms Type of Activity Reference(s)
2,4-Dihydroxybenzoic acid E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans Antibacterial & Antifungal mdpi.com
2,4-Di-tert-butylphenol (2,4-DTBP) Gram-positive bacteria, P. aeruginosa Antibacterial researchgate.net
Sinapic acid Gram-positive and Gram-negative bacteria Antibacterial ijpbp.com
4-Hydroxybenzoic acid Gram-positive and Gram-negative bacteria Antibacterial ijpbp.com

Broad-Spectrum Inhibition Studies

The antimicrobial potential of phenolic compounds, including analogues of this compound, has been a subject of significant research. Dihydroxybenzoic acids (DHBAs), for instance, exhibit notable activity against a range of microorganisms. Studies have shown that the number and position of hydroxyl groups on the benzoic acid structure are crucial determinants of their antimicrobial efficacy. nih.govsdstate.edu For example, 2,4-dihydroxybenzoic acid has demonstrated strong antimicrobial properties against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans at a concentration of 2 mg/mL. mdpi.com Similarly, 2,3-dihydroxybenzoic acid has been shown to be an effective antibacterial agent against several multidrug-resistant strains, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net

The compound 2,4-di-tert-butylphenol (2,4-DTBP), a related phenolic compound, also exhibits broad-spectrum activity, having been used to reduce biofilm formation by Pseudomonas aeruginosa and showing potential against Mycobacterium tuberculosis and Candida albicans. nih.gov Research on various hydroxybenzoic acid derivatives has consistently pointed to their potential as broad-spectrum antimicrobial agents, with activity spanning both Gram-positive and Gram-negative bacteria as well as fungi. mdpi.comnih.govresearchgate.net

Table 1: Antimicrobial Activity of 2,4-dihydroxybenzoic acid Analogues

Compound Target Microorganism Minimum Inhibitory Concentration (MIC) Reference
2,4-dihydroxybenzoic acid Escherichia coli 1.0 mg/mL mdpi.com
2,4-dihydroxybenzoic acid Pasteurella multocida 1.0 mg/mL mdpi.com
2,4-dihydroxybenzoic acid Neisseria gonorrhoeae 1.0 mg/mL mdpi.com
2,4-dihydroxybenzoic acid Staphylococcus aureus MRSA 0.5 mg/mL mdpi.com
3,4,5-trihydroxybenzoic acid Trichophyton sp. 32 µg·mL⁻¹ researchgate.net
3,4,5-trihydroxybenzoic acid Epidermophyton floccosum 32 µg·mL⁻¹ researchgate.net
3,4,5-trihydroxybenzoic acid Candida albicans ATCC 10231 128 µg·mL⁻¹ researchgate.net
3,4,5-trihydroxybenzoic acid Candida krusei ATCC 6258 128 µg·mL⁻¹ researchgate.net

Specific Bacterial and Fungal Inhibition Mechanisms

The mechanisms through which phenolic compounds like this compound and its analogues exert their antimicrobial effects are multifaceted. For phenolic acids, the mechanism can involve the disruption of the bacterial cell's integrity and function. The lipophilicity of the molecule, often determined by its partition coefficient (log P), plays a significant role in its ability to penetrate the bacterial cell membrane. nih.gov Once inside, these acidic compounds can lower the intracellular pH, inhibiting the growth of bacterial cells. nih.gov

Research on 2,4-di-tert-butylphenol (2,4-DTBP) provides more detailed mechanistic insights. Studies against the phytopathogenic fungus Ustilaginoidea virens revealed that 2,4-DTBP can destroy the cell wall and cell membrane. nih.gov This disruption leads to the compromising of cellular redox homeostasis, ultimately causing fungal cell death. nih.gov Transcriptomic analysis further showed that 2,4-DTBP treatment significantly altered the expression of genes related to spindle microtubule assembly, redox homeostasis, and intracellular metabolism. nih.gov Similarly, against the bacterium Ralstonia solanacearum, 2,4-DTBP was found to interfere with membrane permeability, leading to electrolyte leakage and increased production of reactive oxygen species (ROS). nih.gov It also impeded biofilm formation and the secretion of exopolysaccharides, which are crucial for bacterial virulence. nih.gov For other antifungal agents, mechanisms can include the inhibition of ergosterol (B1671047) synthesis, which is a key component of the fungal cell membrane, or the inhibition of macromolecular synthesis. nih.gov

Research on Anticancer Activities in Cell Line Models

Cell Viability Reduction and Cytotoxicity Studies

Analogues of this compound, particularly various hydroxybenzoic acids (HBAs), have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The positioning of hydroxyl groups on the benzoic acid structure appears to be a critical factor in their ability to inhibit cancer cell growth. sdstate.edu For instance, 2,4-dihydroxybenzoic acid demonstrated cytotoxicity against the MDA-MB-231 human breast cancer cell line with an IC₅₀ value of 4.77 mM. mdpi.com

In a broader study of HBA derivatives, compounds like 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid showed cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Another analogue, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), also demonstrated the capacity to inhibit the growth of HCT-116 and HT-29 colon cancer cells. sdstate.edu The cytotoxic effects are not limited to benzoic acid derivatives; related phenolic compounds have also shown significant activity. For example, 2,4-di-tert-butylphenol (2,4-DTBP) has been noted for its anticancer properties. nih.gov

Table 2: Cytotoxicity of Benzoic Acid Analogues in Cancer Cell Lines

Compound/Derivative Cell Line IC₅₀ / CC₅₀ Value Reference
2,4-dihydroxybenzoic acid MDA-MB-231 (Breast) 4.77 mM mdpi.com
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide LN-229 (Glioblastoma) 0.77 µM mdpi.com
Platyphyllenone A549 (Lung) < 50 µM koreamed.org
Betulinic acid A549 (Lung) < 5 µM koreamed.org
Oleanolic acid A549 (Lung) < 5 µM koreamed.org
3,4,5-trimethoxy-4'-bromo-cis-stilbene A549 (Lung) 0.03 µM nih.gov
Benzochromene derivative 4e T-47D (Breast) 4.6 ± 0.068 μM nih.gov
Benzochromene derivative 4b T-47D (Breast) 5.3 ± 0.66 μM nih.gov

Apoptosis Induction in Cancer Cell Lines

A primary mechanism by which benzoic acid analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Research on 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA) in human gastric adenocarcinoma (AGS) cells demonstrated its ability to induce apoptosis, confirmed by the formation of apoptotic bodies and an increase in the sub-G1 cell population. nih.gov The molecular mechanism for PCA-induced apoptosis involves the activation of JNK and p38 mitogen-activating protein kinases (MAPK) signaling pathways, which in turn leads to mitochondria- and/or Fas-mediated caspase activation. nih.gov

Similarly, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been shown to induce apoptosis in MCF-7 and MDA-MB-468 breast cancer cells. nih.gov This apoptotic activity was associated with an increase in caspase-3 activity. nih.gov The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents, as it allows for the elimination of cancer cells without initiating an inflammatory response. mdpi.com In colorectal cancer cells, 2,4-di-tert-butylphenol (2,4-DTBP) promoted apoptosis in a dose- and time-dependent manner, with fluorescence imaging revealing classical features associated with this process. nih.gov

Cell Cycle Arrest in Cancer Cell Lines

In addition to inducing apoptosis, this compound analogues can inhibit cancer cell growth by arresting the cell cycle at specific checkpoints, thereby preventing cell division. nih.gov Derivatives of 4-hydroxybenzoic acid have been identified as pan-histone deacetylase (HDAC) inhibitors that can arrest cell cycle progression. nih.gov

Studies on various analogues have shown the ability to halt the cell cycle at different phases. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives induced cell-cycle arrest at the G2/M phase in both MCF-7 and MDA-MB-486 breast cancer cells. nih.gov A stilbenoid analogue, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, also induced G2/M phase arrest in human lung cancer cells, which was correlated with the downregulation of the checkpoint protein cyclin B1 and upregulation of p53 and the cyclin-dependent kinase inhibitor p21. nih.gov In other cases, such as with 2,4-di-tert-butylphenol (2,4-DTBP) in HCT116 colorectal cancer cells, a G1 phase arrest was observed. nih.gov The ability to induce cell cycle arrest is a hallmark of many chemotherapeutic agents, as it directly targets the uncontrolled proliferation of cancer cells. mdpi.comfrontiersin.org

Other Emerging Biological Research Applications

While the primary research focus for many phenolic compounds lies in antioxidant and anti-inflammatory activities, ongoing preclinical studies are exploring their potential in other complex biological processes. This section details the emerging research into this compound and its structural analogues in the context of fibroblast growth factor (FGF) signaling and the modulation of DNA integrity in cellular models.

Fibroblast Growth Factor Inhibition Studies

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for a multitude of cellular processes, including proliferation, migration, and survival. nih.gov Dysregulation of this pathway, often through genetic alterations like amplifications, mutations, or fusions of the FGF receptors (FGFRs), is implicated in the development and progression of various cancers. nih.govnih.gov Consequently, the inhibition of FGFR signaling has become a significant therapeutic strategy in oncology. nih.gov

Current approaches to inhibit this pathway include small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding pocket of the receptor, monoclonal antibodies, and ligand traps that interfere with the extracellular interaction between FGF and its receptor. nih.govmdpi.com Several FGFR inhibitors, such as erdafitinib (B607360) and pemigatinib, have received FDA approval for treating specific types of cancers with FGFR alterations. nih.gov

As of the current body of scientific literature, specific studies detailing the direct inhibitory activity of this compound or its close analogues on fibroblast growth factors or their receptors have not been prominently reported. This area represents a potential field for future investigation, given the diverse biological activities of phenolic compounds.

DNA Damage Induction and Protection Mechanisms in Cellular Models

The integrity of DNA is fundamental to cellular health, and its damage can lead to mutagenesis and contribute to degenerative diseases and cancer. biomedres.us Certain chemical compounds can induce DNA damage, while others can offer protection. Preclinical research using cellular models has explored the dual roles of analogues of this compound in both inducing and protecting against DNA damage.

DNA Damage Induction in Cellular Models

Structurally related tert-butylated compounds are often used in preclinical models to induce oxidative stress and study the resulting cellular damage, including genotoxicity.

Tert-butyl hydroperoxide (t-BHP): This organic hydroperoxide is a widely used model compound for inducing oxidative cell injury. nih.gov In cellular models, t-BHP treatment leads to significant DNA damage, primarily through the generation of reactive oxygen species (ROS) that can react with DNA, proteins, and lipids. nih.govmedsci.org Studies in Chinese hamster B14 cells showed that t-BHP concentrations of 100-1500 µM resulted in significant damage to DNA integrity, as measured by the Comet assay. nih.gov The mechanism is believed to involve the formation of hydroxyl radicals in close proximity to DNA, leading to DNA base damage. nih.gov This genotoxicity is a key factor in the inhibition of cell proliferation observed following t-BHP exposure. nih.gov

Tert-butylhydroquinone (TBHQ): TBHQ, a common food antioxidant, has demonstrated a dual role. At certain concentrations, it can induce cytotoxicity and genotoxicity. researchgate.netnih.gov Research in human A549 cells and human umbilical vein endothelial cells (HUVECs) has shown that TBHQ can cause DNA fragmentation. researchgate.netresearchgate.net The mechanism of toxicity is linked to the generation of ROS and the formation of metabolites like tert-butyl benzoquinone (TBBQ), which can suppress DNA synthesis. nih.govresearchgate.net

Table 1: Research Findings on DNA Damage Induction by Analogues
CompoundCellular ModelObserved EffectsReference
Tert-butyl hydroperoxide (t-BHP)Chinese hamster B14 cellsSignificant DNA integrity damage at 100-1500 µM; prevention of cell growth. nih.gov
Tert-butyl hydroperoxide (t-BHP)Murine hybridoma cellsInduced DNA base damage, suggesting hydroxyl radical involvement. nih.gov
Tert-butylhydroquinone (TBHQ)Human A549 cellsInduced cytotoxicity and DNA fragmentation. researchgate.net
Tert-butylhydroquinone (TBHQ)RAW 264.7 cellsMetabolite (TBBQ) decreased cell viability and suppressed DNA synthesis. nih.gov

DNA Protection Mechanisms in Cellular Models

Conversely, several tert-butylated phenolic analogues have been shown to protect cells from DNA damage, primarily through their antioxidant properties.

2,4-Di-tert-butylphenol (2,4-DTBP): This compound has been identified as a potent inhibitor of mutagenesis. biomedres.us Found in the aqueous extract of Phyllanthus orbicularis, 2,4-DTBP was shown to significantly reduce DNA damage caused by hydrogen peroxide (H2O2). biomedres.usresearchgate.net The primary protective mechanism is attributed to its ability to act as a scavenger of reactive oxygen species, particularly the hydroxyl radical (HO•), thereby preventing these radicals from damaging DNA. biomedres.usbiomedres.us

Tert-butylhydroquinone (TBHQ): Beyond its potential for toxicity at higher concentrations, TBHQ is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense pathway. nih.govmedchemexpress.com Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes that can defend against oxidative stress. nih.gov Studies have shown that TBHQ can protect hepatocytes against lipotoxicity (cell death induced by saturated fatty acids) by inducing autophagy, a cellular recycling process that can mitigate stress. nih.govsigmaaldrich.com This protective action highlights the compound's ability to bolster cellular defense mechanisms against stressors that could otherwise lead to DNA damage. nih.gov

Table 2: Research Findings on DNA Protection Mechanisms of Analogues
CompoundCellular ModelProtective MechanismReference
2,4-Di-tert-butylphenol (2,4-DTBP)Bacterial cells (S. typhimurium)Inhibited H2O2-induced mutagenesis by scavenging hydroxyl radicals. biomedres.usbiomedres.us
Tert-butylhydroquinone (TBHQ)H9c2 cardiomyocytesAttenuated ethanol-induced apoptosis by activating the Nrf2 antioxidant pathway. nih.gov
Tert-butylhydroquinone (TBHQ)AML-12 and HepG2 hepatocytesProtected against saturated fatty acid-induced cell death by inducing autophagy. nih.gov

Advanced Analytical Methodologies for 4 Tert Butyl 2,5 Dihydroxybenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and detection of 4-Tert-butyl-2,5-dihydroxybenzoic acid, providing insights into its molecular mass, connectivity, and electronic properties.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. A particularly relevant application is in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), where it can potentially serve as a specialized matrix.

The parent compound, 2,5-dihydroxybenzoic acid (DHB), is one of the most common and versatile matrices used in MALDI-MS for the analysis of a wide range of biomolecules, including peptides, proteins, and carbohydrates. nih.govbruker.comthermofisher.com The introduction of a tert-butyl group to the DHB structure modifies its chemical properties, primarily by increasing its hydrophobicity.

This enhanced hydrophobicity suggests that this compound could be a superior matrix for the analysis of non-polar or hydrophobic analytes. Research on other alkylated DHB derivatives has shown that incorporating a hydrophobic alkyl chain can improve the sensitivity of MALDI-MS for hydrophobic peptides by enhancing their affinity with the matrix. nih.govresearchgate.net The tert-butyl group in this compound would be expected to promote co-crystallization with hydrophobic molecules, potentially leading to improved signal intensity and data quality for this class of compounds.

Table 1: Potential MALDI-MS Matrix Applications

Analyte ClassRationale for Using this compoundPotential Advantage
Hydrophobic PeptidesThe non-polar tert-butyl group increases matrix hydrophobicity, improving interaction with non-polar peptide regions.Enhanced signal intensity and sequence coverage.
LipidsImproved co-crystallization with lipid molecules due to favorable hydrophobic interactions.Better spectral quality and reduced signal suppression.
Small Organic MoleculesActs as a modified DHB matrix for analytes that show poor crystallization with standard matrices.Improved shot-to-shot reproducibility.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the hydroxyl and carboxylic acid groups, and the nine equivalent protons of the tert-butyl group. The aromatic protons would appear as distinct singlets or doublets, with their chemical shifts influenced by the positions of the hydroxyl, carboxyl, and tert-butyl substituents. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the carboxyl carbon, the quaternary carbons of the tert-butyl group and the aromatic ring, the hydroxyl-bearing aromatic carbons, and the methyl carbons of the tert-butyl group.

Based on established substituent effects, the predicted chemical shifts for this compound in a solvent like DMSO-d₆ are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
-C(CH₃)₃~1.3Singlet (s)~34 (Quaternary C), ~30 (CH₃)
Aromatic H-3~7.0Singlet (s)~118
Aromatic H-6~7.2Singlet (s)~115
-COOH~12-13 (broad)Singlet (s)~170
-OH (at C2)~9-10 (broad)Singlet (s)-
-OH (at C5)~9-10 (broad)Singlet (s)-

UV-Visible spectroscopy is a valuable technique for detecting and quantifying this compound, particularly in solution. The molecule contains a substituted hydroquinone (B1673460) chromophore, which is responsible for its characteristic absorption of UV light. The parent compound, hydroquinone, exhibits strong absorption bands in the UV region. sielc.com The addition of the carboxylic acid and tert-butyl groups (auxochromes) to this system is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Experimental studies on aqueous hydroquinone show absorption maxima around 222 nm and 290 nm. conicet.gov.ar The spectrum of this compound is predicted to be similar, with maxima likely shifted to slightly longer wavelengths. This absorbance property is highly useful for quantitative analysis via the Beer-Lambert law and for monitoring the progress of reactions where the compound is either consumed or produced, as the absorbance at a specific wavelength will change proportionally to its concentration.

Table 3: Predicted UV-Visible Absorption Maxima

ChromophorePredicted λmax 1 (nm)Predicted λmax 2 (nm)Application
Substituted Hydroquinone~225-235~295-305HPLC detection, Quantification, Reaction kinetics

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. usda.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.com

Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. By creating a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined.

Table 4: Typical RP-HPLC Method Parameters

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
DetectionUV at a specific λmax (e.g., ~295 nm)
ApplicationPurity assessment, impurity profiling, quantification

Gas Chromatography (GC) can be used for the analysis of this compound, but it requires a chemical modification step known as derivatization. The compound itself is not sufficiently volatile or thermally stable for direct GC analysis due to the presence of the polar carboxylic acid and hydroxyl functional groups, which lead to strong intermolecular hydrogen bonding.

To make the compound suitable for GC, these active hydrogen atoms must be replaced with non-polar groups. The most common derivatization method for such compounds is silylation. nih.govmdpi.comresearchgate.netresearchgate.net In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the -COOH and -OH groups to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-ether/TMS-ester derivative is much more volatile and thermally stable, allowing it to be vaporized and passed through the GC column for separation. Detection is typically performed using a mass spectrometer (GC-MS), which provides both retention time data for quantification and a mass spectrum for structural confirmation of the derivative. bohrium.com

Table 5: GC Derivatization and Analysis

StepDescriptionPurpose
Derivatization ReactionReaction with a silylating agent (e.g., BSTFA) to form a tris-TMS derivative.Increase volatility and thermal stability.
GC SeparationSeparation on a capillary column (e.g., DB-5ms).Separate the derivative from other sample components.
MS DetectionDetection by mass spectrometry.Quantification and structural confirmation via fragmentation pattern.

Electroanalytical Techniques in Mechanistic Studies

Electroanalytical methods are powerful tools for investigating the mechanistic pathways of redox-active molecules such as this compound. These techniques provide detailed insights into electron transfer processes, reaction kinetics, and the stoichiometry of electrochemical reactions.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a primary electroanalytical technique used to probe the redox behavior of this compound. As a hydroquinone derivative, its electrochemical characteristics are defined by the oxidation of its two hydroxyl groups to a quinone structure.

Generally, 1,4-dihydroxybenzenes undergo a reversible two-electron oxidation-reduction reaction, which is accompanied by the transfer of protons. nih.govpreprints.org The specific redox behavior of this compound is influenced by the presence of both the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring. Studies on similar compounds, such as tert-butylhydroquinone (B1681946) (TBHQ), demonstrate that the presence of a bulky tert-butyl group can create steric hindrance, which may influence the rate of oxidation compared to simpler hydroquinones. electrochemsci.org However, unlike compounds with two bulky groups such as 2,5-ditert-butylhydroquinone which may be completely blocked from oxidation, TBHQ and by extension this compound, exhibit clear redox reactions. electrochemsci.org

The cyclic voltammogram of a hydroquinone derivative typically shows an anodic peak corresponding to the oxidation of the hydroquinone form to the quinone form and a cathodic peak for the reverse reduction process. The potential at which these peaks occur provides information about the thermodynamics of the redox reaction.

Table 1: Expected Cyclic Voltammetry Parameters for Hydroquinone Derivatives

ParameterDescriptionTypical Observation for Hydroquinone Derivatives
Anodic Peak Potential (Epa) The potential at which the rate of oxidation is at a maximum.Represents the oxidation of the dihydroxybenzene to its corresponding quinone.
Cathodic Peak Potential (Epc) The potential at which the rate of reduction is at a maximum.Represents the reduction of the quinone back to the dihydroxybenzene form.
Peak Separation (ΔEp) The difference between Epa and Epc (ΔEp = Epa - Epc).For a reversible two-electron process, ΔEp is theoretically close to 28.5 mV at 25°C.
Peak Current Ratio (Ipa/Ipc) The ratio of the anodic peak current to the cathodic peak current.A ratio close to 1 indicates a stable product and a reversible or quasi-reversible reaction.

This table is generated based on the general behavior of dihydroxybenzenes as described in the literature. nih.govpreprints.org

Investigations into various dihydroxybenzoic acids confirm that the presence of the carboxyl group allows for their study in different environments, including aqueous solutions. preprints.org The solvent and supporting electrolyte can also significantly affect the voltammetric response, with clearer signals often observed at higher concentrations of the supporting electrolyte, which minimizes the ohmic potential drop. nih.govpreprints.org

Controlled-Potential Coulometry for Reaction Stoichiometry

Controlled-potential coulometry is an essential technique for determining the total number of electrons (n) transferred during an electrochemical reaction, thereby confirming the reaction stoichiometry. utexas.edu For this compound, this method is used to verify the two-electron transfer characteristic of the hydroquinone-quinone redox couple.

In a controlled-potential coulometry experiment, a potential is applied to the working electrode that is sufficient to cause the exhaustive electrolysis of the analyte. The total charge (Q) passed during the complete oxidation or reduction of the compound is measured. According to Faraday's law, the total charge is directly proportional to the number of moles of the analyte (N) and the number of electrons transferred per molecule (n):

Q = nFN

Where F is the Faraday constant (96,485 C/mol). By knowing the initial amount of the substance, the value of 'n' can be accurately calculated. For hydroquinone derivatives like this compound, this technique would be expected to yield an 'n' value of approximately 2, confirming a two-electron oxidation to 4-tert-butyl-2,5-dioxo-3-cyclohexene-1-carboxylic acid. nih.govpreprints.org This technique is crucial for validating the mechanisms proposed from cyclic voltammetry and other electroanalytical studies. utexas.edu

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For this compound, derivatization targets its polar functional groups—the two hydroxyls (-OH) and the carboxylic acid (-COOH)—to enhance volatility, thermal stability, and detector response. mdpi.comnih.gov

The primary goals of derivatizing this compound are:

To increase volatility and thermal stability for GC analysis: The polar -OH and -COOH groups make the molecule non-volatile. Converting them to less polar ethers, esters, or silyl (B83357) derivatives is necessary for GC analysis. mdpi.com

To improve chromatographic separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in both GC and HPLC. nih.gov

To enhance detection sensitivity: Attaching a chromophore or fluorophore can significantly improve detection limits for UV or fluorescence detectors in HPLC. For mass spectrometry (MS), derivatization can lead to more favorable fragmentation patterns. researchgate.net

Common derivatization strategies applicable to this compound include:

Silylation: This is a common and effective method for derivatizing active hydrogens in -OH and -COOH groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldiphenylsilyl (TBDPS) chloride react to form silyl ethers and silyl esters. mdpi.comresearchgate.net TBDPS derivatives are particularly useful as they are stable and provide strong UV absorbance for HPLC analysis, and their mass spectra often show characteristic fragments (e.g., loss of a tert-butyl radical) that aid in structural confirmation. researchgate.net

Alkylation/Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or boron trifluoride-methanol. researchgate.net The hydroxyl groups can be converted to ethers. This reduces polarity and increases volatility.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with hydroxyl groups to form esters, which are more volatile and suitable for GC analysis with electron capture detection (ECD).

Table 2: Derivatization Strategies for this compound

Derivatization MethodReagent ExampleTarget Functional Group(s)Analytical Enhancement
Silylation Tert-butyldiphenylsilyl (TBDPS) chlorideCarboxyl (-COOH), Hydroxyl (-OH)Increases volatility for GC; improves stability and UV detection for HPLC-UV; provides characteristic ions for MS. researchgate.net
Esterification Boron trifluoride-methanolCarboxyl (-COOH)Increases volatility and thermal stability for GC analysis. researchgate.net
Acylation Trifluoroacetic anhydride (TFAA)Hydroxyl (-OH)Creates volatile derivatives suitable for GC-ECD analysis.
Amidation Carbodiimide-mediated condensation with an amine reagentCarboxyl (-COOH)Allows for analysis in aqueous samples and can be used to introduce a fluorophore for HPLC-FLD detection. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being employed and the specific requirements of the analysis, such as the need for stability, sensitivity, or selectivity. nih.gov

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 2,5 Dihydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the intrinsic electronic properties of 4-tert-butyl-2,5-dihydroxybenzoic acid, which in turn govern its reactivity. Methods such as semi-empirical PM6 and Density Functional Theory (DFT) are employed to compute optimized geometries, electronic absorption spectra, total energy, and the distribution of molecular orbitals. bsu.byresearchgate.netbsu.by Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electron transition phenomena. bsu.bybsu.by The electrostatic potential (ESP) on the molecular surface can also be calculated to identify regions susceptible to electrophilic and nucleophilic attack, as well as those responsible for hydrogen bonding interactions. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to elucidate the complex mechanisms of chemical reactions, such as the synthesis of substituted hydroxybenzoic acids. mdpi.com A relevant example is the theoretical study of the Kolbe-Schmitt reaction, a common method for synthesizing hydroxybenzoic acids, involving reactants like di-tert-butylphenol. researchgate.netresearchgate.net

DFT calculations, often using functionals like M06-2X with a suitable basis set, can map out the entire reaction pathway from reactants to products. researchgate.netresearchgate.net This involves identifying and characterizing the geometries and energies of all transition states and intermediates along the reaction coordinate. researchgate.net For the carboxylation of a substituted phenol (B47542), the mechanism involves steps such as the formation of a complex with CO2, electrophilic addition, and proton transfer. researchgate.netresearchgate.net Each of these steps proceeds through a specific transition state, and DFT allows for the precise calculation of the molecular structures at these critical points. researchgate.net For instance, studies on similar reactions show that the process can occur via multiple competing pathways, each involving distinct intermediates and two or more transition states. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a detailed understanding of the thermodynamics and kinetics of potential reaction pathways. researchgate.netresearchgate.net Thermodynamic stability is assessed by comparing the Gibbs free energies of the products, while kinetic favorability is determined by the height of the activation energy barriers (the Gibbs free energy of the transition states). researchgate.netresearchgate.net

In studies of the Kolbe-Schmitt reaction for related di-tert-butylphenols, it was found that different reaction pathways can be competitive. researchgate.net One pathway might be kinetically favored due to lower activation barriers, leading to a faster reaction rate, while another might be thermodynamically favored, yielding a more stable product. researchgate.netresearchgate.net For example, in the reaction of 2,4-di-tert-butylphenol (B135424), the main product is thermodynamically favorable due to its lower Gibbs free energy, whereas a side product is kinetically favorable because of a lower activation energy barrier. researchgate.netresearchgate.net These computational findings can explain experimentally observed product ratios. researchgate.net

Below is a table summarizing representative calculated energy values for a reaction pathway in the synthesis of a di-tert-butyl hydroxybenzoic acid, illustrating how computational data differentiates between kinetic and thermodynamic products. researchgate.netresearchgate.net

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)Note
Reactant ComplexInitial complex of phenoxide and CO22.6Starting point of the reaction
TS1First Transition State11.2Main kinetic barrier for the initial step
IM1First Intermediate-1.5A stable intermediate after the first step
TS2Second Transition State6.6Barrier for the subsequent proton transfer step
ProductFinal Hydroxybenzoic Acid-10.0Thermodynamically favored product

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.govfip.org These simulations provide insights into the binding affinity, conformation, and stability of the ligand-target complex. nih.gov

Molecular docking predicts the preferred orientation of the ligand when bound to a target, estimating the strength of the interaction through a scoring function that calculates binding energy. nih.gov Following docking, MD simulations can be performed to assess the dynamic stability of the predicted complex over time. nih.govnih.gov Unbiased MD simulations, using force fields like the General Amber Force Field (GAFF), can investigate the behavior of molecules in solution, providing details on solvation, association, and conformational changes. nih.gov These simulations, often run for nanoseconds, test the stability of key interactions, such as hydrogen bonds, between the ligand and the target protein's active site. nih.gov

Prediction of Structure-Activity Relationships through Cheminformatics

Cheminformatics utilizes computational methods to analyze structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, SAR studies can predict its potential efficacy based on its structural features.

The antioxidant activity of phenolic compounds, for instance, is highly dependent on their structure. nih.gov Studies on various hydroxybenzoic acids have shown that the number and position of hydroxyl groups significantly affect their antioxidant capabilities. nih.gov For dihydroxybenzoic acids, compounds with hydroxyl groups at the meta positions (3 and 5) tend to exhibit higher antioxidant activity compared to those with substitutions at ortho (2 and 6) or para (4) positions. nih.gov The presence of the bulky tert-butyl group in this compound would also be a key determinant in its activity profile, influencing its steric and electronic properties and, consequently, its interaction with biological targets. researchgate.net Cheminformatic models can quantify these relationships to guide the design of new derivatives with potentially enhanced activity. researchgate.net

Future Research Directions and Emerging Applications for 4 Tert Butyl 2,5 Dihydroxybenzoic Acid

Development of Novel Derivatized Analogues with Enhanced Biological Activities

The core structure of 4-Tert-butyl-2,5-dihydroxybenzoic acid serves as a versatile scaffold for chemical modification to generate novel analogues with potentially enhanced or more specific biological activities. Future research in this area will likely focus on several key strategies:

Esterification and Amidation: The carboxylic acid group is a prime target for derivatization. Conversion to a series of esters and amides can modulate the compound's lipophilicity, membrane permeability, and pharmacokinetic profile. For instance, the synthesis of hydrazide-hydrazones from the related 2,4-dihydroxybenzoic acid has been shown to yield compounds with significant antibacterial and antiproliferative activities. mdpi.com A similar approach could be applied to this compound to explore a range of biological targets.

Modification of the Hydroxyl Groups: The two hydroxyl groups on the aromatic ring are crucial for the compound's antioxidant and potential chelating properties. Selective alkylation or acylation of these groups could fine-tune their electronic properties and steric hindrance, leading to altered target-binding affinities.

Introduction of Additional Functional Groups: The aromatic ring can be further functionalized through electrophilic substitution reactions to introduce groups such as halogens, nitro groups, or additional alkyl chains. These modifications can profoundly impact the molecule's electronic distribution and steric shape, potentially leading to enhanced interactions with biological targets. For example, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as antioxidants, bio-metal chelating agents, and acetylcholinesterase inhibitors. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to explore different binding interactions with target proteins.

The systematic exploration of these derivatization strategies, coupled with high-throughput screening, will be instrumental in identifying new analogues of this compound with superior therapeutic potential.

Integration into Multi-Target Therapeutic Strategies in Preclinical Research

The complexity of many diseases, such as cancer and neurodegenerative disorders, has fueled the development of multi-target therapeutic strategies. The scaffold of this compound is well-suited for the design of ligands that can simultaneously modulate multiple biological targets.

Future preclinical research should explore the potential of this compound as a core structure for developing multi-target agents. A notable example is the use of a 2,5-substituted benzoic acid scaffold to develop dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The substitution pattern of this compound aligns with this successful precedent.

Furthermore, the 4-tert-butylphenoxy scaffold has been successfully employed to create dual-target ligands that act as histamine (B1213489) H3 receptor antagonists and monoamine oxidase B inhibitors, showing promise for the treatment of Parkinson's disease. nih.gov This demonstrates the utility of the tert-butyl group in designing selective and potent multi-target drugs.

The development of derivatives of this compound that can inhibit key enzymes in different pathological pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) in inflammation, or acetylcholinesterase and beta-secretase in Alzheimer's disease, represents a promising avenue for future research.

Advanced Mechanistic Characterization at the Molecular Level

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational design and therapeutic application. Advanced computational and experimental techniques will be pivotal in this endeavor.

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding modes and affinities of this compound and its analogues with a wide range of protein targets. For instance, docking studies on the related 2,5-dihydroxybenzoic acid have been used to evaluate its potential antiviral activity against the SARS-CoV-2 main protease. nih.gov Similar studies could elucidate the interactions of this compound with key enzymes and receptors involved in various diseases. Molecular dynamics simulations can further provide insights into the stability of these interactions over time.

Enzyme Inhibition Assays: A systematic screening of this compound and its derivatives against a panel of clinically relevant enzymes will be essential to identify specific molecular targets. This could include kinases, proteases, and metabolic enzymes.

Biophysical Techniques: Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide high-resolution structural and kinetic data on the binding of these compounds to their target proteins. This information is invaluable for structure-based drug design.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic properties and reactivity of this compound. Such studies have been used to investigate the reaction mechanism of the conversion of di-tert-butylphenol to di-tert-butylhydroxybenzoic acid, providing insights into its chemical behavior. researchgate.net

A comprehensive mechanistic characterization will not only validate the therapeutic potential of this class of compounds but also guide the development of next-generation analogues with improved efficacy and selectivity.

Exploration of Biosynthetic Pathways and Natural Occurrence

While many phenolic compounds are known to be of natural origin, the natural occurrence and biosynthetic pathway of this compound remain to be definitively established.

The structurally related compound 2,4-di-tert-butylphenol (B135424) has been identified in a wide array of organisms, including bacteria, fungi, and plants. mdpi.comresearchgate.net Additionally, 2,5-di-tert-butylphenol (B187667) has been found in species of Salix and Boehmeria. mdpi.com The presence of these analogues in nature suggests that a biosynthetic pathway for tert-butylated phenolics exists.

Future research should focus on:

Screening of Natural Sources: A systematic screening of extracts from various organisms, particularly those known to produce other tert-butylated compounds, could lead to the identification of this compound as a natural product.

Isotopic Labeling Studies: The use of isotopically labeled precursors in organisms that produce related compounds could help to elucidate the key intermediates and enzymatic steps in the biosynthetic pathway.

Genomic and Enzymatic Studies: The identification of gene clusters responsible for the biosynthesis of tert-butylated phenols would be a significant breakthrough. This would allow for the characterization of the enzymes involved, which may include novel prenyltransferases or enzymes responsible for carbocation rearrangements.

The discovery of a natural source and the elucidation of the biosynthetic pathway of this compound would not only be of fundamental scientific interest but could also open up possibilities for its biotechnological production through metabolic engineering.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Tert-butyl-2,5-dihydroxybenzoic acid with high purity?

  • Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to minimize side products like tert-butyl group cleavage or over-oxidation. For example, orthogonal experimental design (e.g., Taguchi method) can reduce trial numbers while maximizing yield and purity .
  • Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity analysis, referencing retention times against structurally similar compounds (e.g., 3,5-Di-tert-butyl-4-hydroxybenzoic acid) .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Experimental Design : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products (e.g., decarboxylation or hydroxyl group oxidation) .
  • Data Interpretation : Compare kinetic degradation rates using Arrhenius plots to predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s adsorption behavior on metal oxide surfaces be resolved?

  • Hypothesis Testing : Perform controlled adsorption experiments (e.g., on TiO₂ or SiO₂) using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) to quantify binding affinities and surface interactions .
  • Contradiction Analysis : Replicate conflicting studies while standardizing surface pretreatment protocols (e.g., calcination temperature, solvent purity) to isolate variables causing discrepancies .

Q. What advanced catalytic systems enhance the regioselective functionalization of this compound?

  • Methodology : Screen transition-metal catalysts (e.g., Pd, Ru) in cross-coupling reactions using Design of Experiments (DoE) to identify optimal ligand-metal pairs. For example, a central composite design can model interactions between catalyst loading, solvent polarity, and reaction time .
  • Validation : Analyze regioselectivity via ¹H-NMR and DFT (Density Functional Theory) calculations to correlate electronic effects (e.g., tert-butyl’s steric hindrance) with reaction outcomes .

Q. How does the compound’s dual hydroxyl-carboxylate structure influence its antioxidant mechanism in biological systems?

  • Experimental Approach :

  • In vitro : Measure radical scavenging activity (e.g., DPPH assay) and compare with analogs (e.g., 3,5-Di-tert-butyl-4-hydroxybenzoic acid) to isolate structural contributions .
  • In silico : Perform molecular docking studies to predict interactions with oxidative enzymes (e.g., NADPH oxidase) using software like AutoDock Vina .

Data-Driven Research Challenges

Q. What statistical methods are recommended for optimizing the compound’s solubility in polar aprotic solvents?

  • Solution : Apply response surface methodology (RSM) to model solubility as a function of solvent dielectric constant, temperature, and tert-butyl group steric effects. Validate with Hansen solubility parameters .
  • Case Study : A 2³ factorial design reduced dimethyl sulfoxide (DMSO) usage by 40% while maintaining solubility >95% .

Q. How can computational models predict the environmental fate of this compound in aquatic systems?

  • Framework :

  • Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential.
  • Validate with experimental hydrolysis rates (pH 7–9) and microbial degradation assays in simulated wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.